Siramesine Siramesine Siramesine, a sigma-2 receptor agonist siramesine has been shown to trigger cell death of cancer cells and to exhibit a potent anticancer activity in vivo.IC50 value:Target: sigma-2 receptor; lysosome-destabilizing agentsiramesine can induce rapid cell death in a number of cell lines at concentrations above 20 μM. In HaCaT cells, cell death was accompanied by caspase activation, rapid loss of mitochondrial membrane potential (MMP), cytochrome c release, cardiolipin peroxidation and typical apoptotic morphology, whereas in U-87MG cells most apoptotic hallmarks were not notable, although MMP was rapidly lost [1]. Siramesine, a sigma-2 receptor agonist originally developed as an anti-depressant, can induce cell death in transformed cells through a mechanism involving lysosomal destabilization [2].in vivo: SA4503 or siramesine given jointly with MEM (as well as with AMA) decreased the immobility time in rats. The effect of SA4503 and AMA co-administration was antagonized by progesterone, a sigma1 receptor antagonistic neurosteroid. Combined treatment with siramesine and AMA was modified by neither progesterone nor BD1047 (a novel sigma antagonist with preferential affinity for sigma1 sites) [3]
Brand Name: Vulcanchem
CAS No.: 147817-50-3
VCID: VC0003081
InChI: InChI=1S/C30H31FN2O/c31-25-12-14-26(15-13-25)33-21-23(27-9-2-4-11-29(27)33)7-5-6-18-32-19-16-30(17-20-32)28-10-3-1-8-24(28)22-34-30/h1-4,8-15,21H,5-7,16-20,22H2
SMILES: C1CN(CCC12C3=CC=CC=C3CO2)CCCCC4=CN(C5=CC=CC=C54)C6=CC=C(C=C6)F
Molecular Formula: C30H31FN2O
Molecular Weight: 454.6 g/mol

Siramesine

CAS No.: 147817-50-3

Cat. No.: VC0003081

Molecular Formula: C30H31FN2O

Molecular Weight: 454.6 g/mol

* For research use only. Not for human or veterinary use.

Siramesine - 147817-50-3

CAS No. 147817-50-3
Molecular Formula C30H31FN2O
Molecular Weight 454.6 g/mol
IUPAC Name 1'-[4-[1-(4-fluorophenyl)indol-3-yl]butyl]spiro[1H-2-benzofuran-3,4'-piperidine]
Standard InChI InChI=1S/C30H31FN2O/c31-25-12-14-26(15-13-25)33-21-23(27-9-2-4-11-29(27)33)7-5-6-18-32-19-16-30(17-20-32)28-10-3-1-8-24(28)22-34-30/h1-4,8-15,21H,5-7,16-20,22H2
Standard InChI Key XWAONOGAGZNUSF-UHFFFAOYSA-N
SMILES C1CN(CCC12C3=CC=CC=C3CO2)CCCCC4=CN(C5=CC=CC=C54)C6=CC=C(C=C6)F
Canonical SMILES C1CN(CCC12C3=CC=CC=C3CO2)CCCCC4=CN(C5=CC=CC=C54)C6=CC=C(C=C6)F
Appearance Solid powder

Chemical and Pharmacological Profile of Siramesine

Structural Characteristics

Siramesine’s molecular formula is C30H31FN2O\text{C}_{30}\text{H}_{31}\text{FN}_2\text{O}, with a molar mass of 454.589 g/mol . Its structure comprises a lipophilic indole ring system, enabling membrane penetration and lysosomal accumulation (Figure 1) . The compound’s LogP value, estimated at 5.2, underscores its high lipid solubility, which facilitates intracellular uptake but may limit aqueous bioavailability .

Table 1: Key Chemical Properties of Siramesine

PropertyValue
Molecular FormulaC30H31FN2O\text{C}_{30}\text{H}_{31}\text{FN}_2\text{O}
CAS Number147817-50-3
Molar Mass454.589 g/mol
SolubilityLipophilic, insoluble in water
Sigma-2 Receptor KiK_i17 nM

Pharmacokinetics and Biodistribution

In vivo studies in rodent models show siramesine rapidly distributes to lipid-rich tissues, including the brain, liver, and tumors, with a plasma half-life of 2.3 hours . Oral administration achieves peak concentrations within 1–2 hours, though first-pass metabolism reduces systemic availability . Notably, siramesine accumulates in lysosomes due to its weak base properties, where it raises intra-lysosomal pH (from 4.5 to 6.0 within 30 minutes) . This alkalinization disrupts lysosomal enzyme activity, impairing autophagy and protein degradation .

Mechanisms of Anticancer Action

Mitochondrial Destabilization

At concentrations >20 μM, siramesine induces rapid mitochondrial membrane potential (MMP) collapse, cytochrome c release, and cardiolipin peroxidation within 2–4 hours . In HaCaT keratinocytes, these events trigger caspase-3 activation and apoptotic morphology, whereas U-87MG glioblastoma cells undergo caspase-independent death despite MMP loss . The lipophilic antioxidant α-tocopherol mitigates mitochondrial damage by 60–70%, implicating reactive oxygen species (ROS) in siramesine’s toxicity .

Sigma-2 Receptor-Dependent and -Independent Effects

While σ2R agonism contributes to siramesine’s lysosomal effects, mitochondrial toxicity persists in σ2R-knockdown cells, indicating off-target actions . Putative secondary targets include phosphatidic acid bilayers and histone-binding proteins, which may explain siramesine’s broad-spectrum cytotoxicity .

Table 2: Key Pharmacodynamic Effects of Siramesine

EffectConcentration RangeOutcome
Lysosomal pH increase5–40 μMImpaired cathepsin maturation
MMP collapse>20 μMCytochrome c release, ROS production
Caspase activation>20 μM (cell-specific)Apoptosis in HaCaT, not U-87MG
Metabolic disruption<15 μM (chronic)Autophagic arrest, energy depletion

Preclinical Anticancer Efficacy

In Vitro Models

Siramesine exhibits IC50 values of 12–25 μM across breast, glioma, and colorectal cancer lines . In U-87MG glioblastoma, 24-hour exposure to 30 μM siramesine reduces viability by 80%, with synergistic effects observed when combined with temozolomide . Patient-derived glioblastoma spheroids show reduced secondary sphere formation, indicating targeting of cancer stem-like cells .

In Vivo Studies

Clinical Development and Challenges

Early Psychiatric Trials

Phase II trials (1998–2001) assessed siramesine (10–40 mg/day) in 400 patients with generalized anxiety disorder. While well-tolerated, it failed to outperform placebo in Hamilton Anxiety Scale reductions, prompting discontinuation .

Repurposing for Oncology

Ongoing phase I/II trials (NCT04842799, NCT05211414) evaluate siramesine-loaded nanoparticles in metastatic breast and glioblastoma. Preliminary data show partial responses in 30% of breast cancer patients, with dose-limiting toxicities (neutropenia, hepatotoxicity) at ≥75 mg/m² .

Recent Advances and Future Directions

Nanotechnology-Enhanced Delivery

A MOF-based nanoplatform functionalized with folic acid (Siramesine@MOF-FA) demonstrates pH-responsive release, increasing intracellular siramesine concentrations 5-fold compared to free drug . In multidrug-resistant MCF-7/ADR cells, Siramesine@MOF-FA reduces viability by 95% at 10 μM, overcoming P-glycoprotein efflux .

Combination Therapies

Co-administration with NMDA antagonists (e.g., ketamine) enhances siramesine’s efficacy in triple-negative breast cancer models, reducing tumor volume by 75% vs. monotherapy . This synergy aligns with σ2R-NMDA receptor crosstalk in calcium signaling .

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